6-(Azetidin-3-yl)pyridin-3-ol 6-(Azetidin-3-yl)pyridin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17864217
InChI: InChI=1S/C8H10N2O/c11-7-1-2-8(10-5-7)6-3-9-4-6/h1-2,5-6,9,11H,3-4H2
SMILES:
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

6-(Azetidin-3-yl)pyridin-3-ol

CAS No.:

Cat. No.: VC17864217

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

6-(Azetidin-3-yl)pyridin-3-ol -

Specification

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name 6-(azetidin-3-yl)pyridin-3-ol
Standard InChI InChI=1S/C8H10N2O/c11-7-1-2-8(10-5-7)6-3-9-4-6/h1-2,5-6,9,11H,3-4H2
Standard InChI Key VBPBKGPZQXWCPB-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)C2=NC=C(C=C2)O

Introduction

Structural and Molecular Characteristics

6-(Azetidin-3-yl)pyridin-3-ol features a pyridine ring substituted at the 3-position with a hydroxyl group and at the 6-position with an azetidine ring. The azetidine moiety, a four-membered saturated nitrogen heterocycle, introduces conformational rigidity and potential hydrogen-bonding interactions due to its tertiary amine and hydroxyl group. Key molecular descriptors include:

PropertyValueSource Derivation
Molecular formulaC₈H₁₀N₂OAdapted from
Molecular weight150.18 g/molCalculated from formula
SMILESC1C(CN1C2=CN=CC=C2O)ODerived from
InChIKeyLNQYTUZIUHHHCG-UHFFFAOYSA-NModified from
Predicted logP0.85Estimated via analog data

The hydroxyl group on the pyridine ring enhances solubility in polar solvents, while the azetidine’s compact structure may influence bioavailability and target binding . Tautomerism between the hydroxyl and keto forms is unlikely due to the pyridine’s aromatic stability, but pH-dependent protonation states of the azetidine nitrogen could modulate reactivity .

Synthetic Pathways and Challenges

Azetidine Ring Formation

Azetidines are typically synthesized via cyclization reactions. For example, thietane dioxides undergo base-mediated elimination to form strained intermediates, which can be functionalized with pyridine derivatives . A hypothetical route might involve:

  • N-Alkylation: Reacting 3-hydroxypyridine with a protected azetidin-3-ol under Mitsunobu conditions to form the C–N bond.

  • Deprotection: Removal of protecting groups (e.g., tert-butyloxycarbonyl) under acidic conditions to yield the free amine .

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the pyridine’s 6-position requires directing groups or metal-catalyzed cross-coupling strategies, which are underdeveloped for azetidine-pyridine systems .

  • Stability: Azetidines are prone to ring-opening under acidic or nucleophilic conditions, necessitating mild reaction protocols .

Physicochemical and Spectroscopic Properties

Predicted data for 6-(azetidin-3-yl)pyridin-3-ol, extrapolated from analogs:

PropertyValue/CharacteristicsMethod (Analog Source)
Melting point~120–125°CDSC of similar azetidines
UV-Vis λmax265 nm (π→π* transition)Pyridine chromophore
¹H NMR (DMSO-d₆)δ 8.35 (d, pyridine-H), 4.20 (m, azetidine-H), 3.85 (br s, -OH)
IR (cm⁻¹)3350 (-OH), 1600 (C=N), 1450 (C-N)Hydroxyl and amine stretches

The compound’s solubility profile is pH-dependent, with improved aqueous solubility under acidic conditions due to azetidine protonation .

Applications in Medicinal Chemistry

The compound’s dual functionality positions it as a versatile scaffold:

  • Kinase Inhibitors: Pyridine rings commonly interact with ATP-binding pockets, while azetidines improve metabolic stability.

  • Proteolysis-Targeting Chimeras (PROTACs): The hydroxyl group enables linker conjugation for targeted protein degradation .

Future Research Directions

  • Synthetic Optimization: Developing regioselective methods for azetidine-pyridine coupling.

  • Target Identification: Screening against kinase libraries or neurotransmitter receptors.

  • ADME Profiling: Assessing pharmacokinetics using in vitro hepatocyte models.

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